![molecular formula C14H11NO B030713 5H,7H-Dibenzo[b,d]azepin-6-one CAS No. 20011-90-9](/img/structure/B30713.png)

5H,7H-Dibenzo[b,d]azepin-6-one

描述

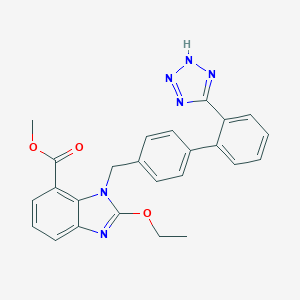

Synthesis Analysis

The synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one and related compounds has been explored through various methods. One notable approach involves the palladium-catalyzed double C-H bond activation of benzamides, leading to 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields (Kondapalli et al., 2017). Another improved synthesis path for (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves selective crystallization of epimeric menthylcarbamates, highlighting the intricacies of achieving specific molecular configurations (Hoffmann-Emery et al., 2009).

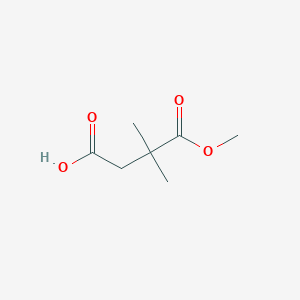

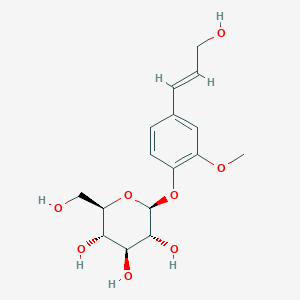

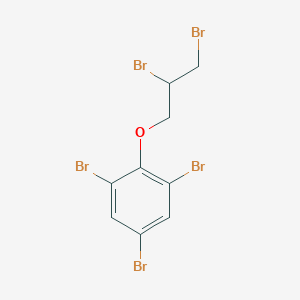

Molecular Structure Analysis

The molecular structure of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives has been detailed through various analyses, including X-ray diffraction and spectroscopic studies. These studies reveal the compound's conformation and stereochemical properties, such as atropisomerism, showcasing its structural complexity and stability (Tabata et al., 2008).

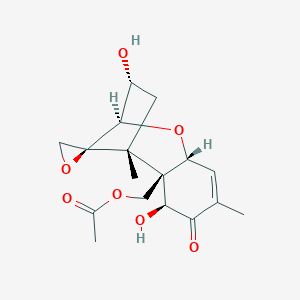

Chemical Reactions and Properties

Chemical reactions involving 5H,7H-Dibenzo[b,d]azepin-6-one include regioselective intramolecular Heck reactions and conditions for epimerization. These reactions are pivotal for the synthesis of drug-like small molecules and elucidate the reactivity of the dibenzo[b,d]azepin-6-one nucleus (Das et al., 2019).

Physical Properties Analysis

The synthesis and characterization of 5H-dibenzo[b,f]azepine derivatives have led to insights into their crystalline structure and spectral properties. Studies demonstrate how different substitutions on the azepine ring influence the molecule's conformation and physical properties (Shankar et al., 2014).

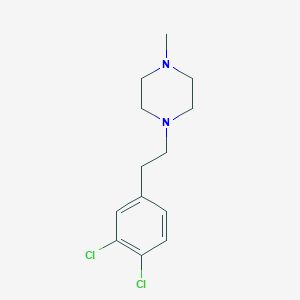

Chemical Properties Analysis

Investigations into the chemical properties of 5H,7H-Dibenzo[b,d]azepin-6-one and its derivatives have revealed their potential as precursors in the synthesis of bioactive molecules. The diastereoisomeric forms of dibenzo[b,e]azepine derivatives, for example, have been explored for their potential activity in treating various diseases, underscoring the significance of the dibenzo[b,d]azepin-6-one nucleus in medicinal chemistry (Quintero et al., 2016).

Safety And Hazards

未来方向

The complex stereochemical structures of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives are considered to constitute a key core structure of the immunosuppressive activity . Future research could focus on further understanding these structures and their implications for the development of new drug candidates.

性质

IUPAC Name |

5,7-dihydrobenzo[d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENVIBFIIPSBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463718 | |

| Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,7H-Dibenzo[b,d]azepin-6-one | |

CAS RN |

20011-90-9 | |

| Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)